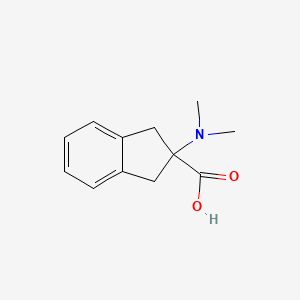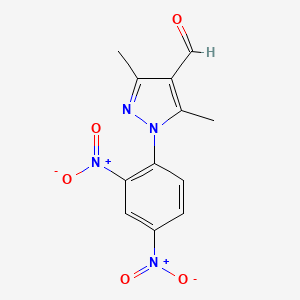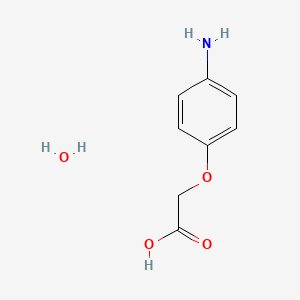
3-Azido-2,2-dimethylpropanoic acid
Descripción general
Descripción
3-Azido-2,2-dimethylpropanoic acid: is an organic compound with the molecular formula C5H9N3O2 It is characterized by the presence of an azido group (-N3) attached to a 2,2-dimethylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,2-dimethylpropanoic acid typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution of a halogenated precursor with sodium azide (NaN3). For example, 3-chloro-2,2-dimethylpropanoic acid can be reacted with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, safety measures must be in place to handle the potentially hazardous azido group.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through reactions with suitable nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or other polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-Amino-2,2-dimethylpropanoic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Azido-2,2-dimethylpropanoic acid is used as a building block in organic synthesis, particularly in the preparation of azido-functionalized compounds and triazole derivatives through click chemistry.
Biology: In biological research, azido-functionalized compounds are valuable for bioorthogonal labeling and imaging applications. The azido group can be selectively targeted in living systems without interfering with native biological processes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Azido-2,2-dimethylpropanoic acid and its derivatives depends on the specific application and target. In general, the azido group can undergo bioorthogonal reactions, such as the Staudinger ligation or click chemistry, to form stable covalent bonds with target molecules. These reactions are highly selective and can be used to label or modify biomolecules in complex biological environments.
Comparación Con Compuestos Similares
3-Azidopropanoic acid: Similar structure but lacks the dimethyl groups.
2-Azido-2-methylpropanoic acid: Similar structure with one less methyl group.
3-Azido-2,2-dimethylbutanoic acid: Similar structure with an additional carbon in the backbone.
Uniqueness: 3-Azido-2,2-dimethylpropanoic acid is unique due to the presence of both the azido group and the 2,2-dimethylpropanoic acid backbone. This combination imparts distinct chemical reactivity and steric properties, making it a valuable compound for specific synthetic and research applications.
Propiedades
IUPAC Name |
3-azido-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-5(2,4(9)10)3-7-8-6/h3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLASWCMAUDQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/structure/B3033743.png)


![4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B3033753.png)


